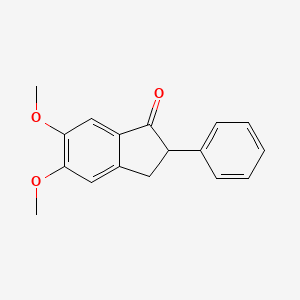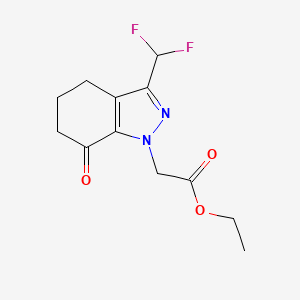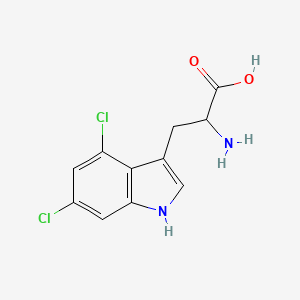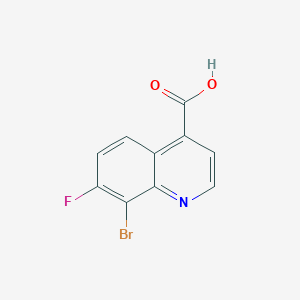![molecular formula C18H18O2 B11850078 3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran CAS No. 401901-68-6](/img/structure/B11850078.png)
3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxy-3-phenyl-1H-isochromene is a synthetic organic compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropoxy-3-phenyl-1H-isochromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free process yields highly functionalized isochromanones under mild conditions .
Industrial Production Methods: Industrial production of 1-isopropoxy-3-phenyl-1H-isochromene may involve optimized versions of laboratory-scale synthetic routes. The focus is on achieving high yields and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are often employed to scale up production efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-3-phenyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This reaction can replace the isopropoxy or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents or nucleophiles under appropriate conditions facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-hydroxy-3-phenyl-1H-isochromene, while reduction could produce 1-isopropoxy-3-phenyl-1H-isochromane .
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-3-phenyl-1H-isochromene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism by which 1-isopropoxy-3-phenyl-1H-isochromene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antiplatelet activity involves the inhibition of cyclooxygenase-1 (COX-1) enzyme and arachidonic acid-induced platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
1H-2-benzopyran-1-one: Explored for its broad range of pharmacological activities.
Uniqueness: Its synthesis and reactivity patterns differ from those of similar compounds, making it a valuable subject of study in various research fields .
Eigenschaften
CAS-Nummer |
401901-68-6 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-phenyl-1-propan-2-yloxy-1H-isochromene |
InChI |
InChI=1S/C18H18O2/c1-13(2)19-18-16-11-7-6-10-15(16)12-17(20-18)14-8-4-3-5-9-14/h3-13,18H,1-2H3 |
InChI-Schlüssel |
GTEMRRGVXUUCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)


![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


